H-Lys(Boc)-AMC is classified as a fluorogenic substrate due to its ability to emit fluorescence upon enzymatic cleavage. It is primarily sourced from chemical suppliers specializing in biochemicals, such as BenchChem and Biosynth . The compound is often used in assays involving histone deacetylases (HDACs), which are critical regulators of gene expression.
The synthesis of H-Lys(Boc)-AMC involves several key steps:
H-Lys(Boc)-AMC has a complex structure characterized by three main components:
The molecular formula for H-Lys(Boc)-AMC is C₁₄H₁₈N₂O₃, and its molecular weight is approximately 270.31 g/mol. The structure can be represented as follows:
H-Lys(Boc)-AMC undergoes several important chemical reactions:
The mechanism of action for H-Lys(Boc)-AMC primarily involves its role as a substrate for histone deacetylases (HDACs). Upon exposure to HDAC enzymes:
This cleavage can be quantified through fluorescence spectroscopy, providing a measure of HDAC activity in biological samples. The pathway includes hydrolysis of peptide bonds facilitated by proteolytic enzymes .
H-Lys(Boc)-AMC exhibits several notable physical and chemical properties:
H-Lys(Boc)-AMC has diverse applications in scientific research:
H-Lys(Boc)-AMC (tert-butyloxycarbonyl-ʟ-lysine 7-amido-4-methylcoumarin; CAS 116883-12-6) is a fluorogenic protease substrate with a tripartite molecular architecture:
Table 1: Key Molecular Descriptors of H-Lys(Boc)-AMC
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~21~H~29~N~3~O~5~ | [5] |
| Molecular Weight | 403.5 g/mol | [5] |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@@HNC(=O)OC(C)(C)C | [5] |
| Protected Amino Group | α-NH₂ (Boc) | [2] [5] |
Table 2: Solubility and Stability Parameters
| Condition | Behavior | Functional Impact |
|---|---|---|
| Aqueous solubility (pH 7.0) | 0.05–0.1 mg/mL | Limited for kinetic assays |
| DMSO solubility | >50 mg/mL | Stock solution preparation |
| Stability (2–8°C, dry) | >12 months | Long-term storage viability |
| pH <3.0 | Boc deprotection; AMC bond hydrolysis | Loss of substrate specificity |
Table 3: Key Spectroscopic Parameters
| Parameter | H-Lys(Boc)-AMC | Liberated AMC |
|---|---|---|
| λ~abs~ (nm) | 280, 341 | 341 |
| λ~em~ (nm) | 460 (quenched) | 460 (intense) |
| Extinction Coefficient (ε) | 341 nm: 19,000 M~−1~cm~−1~ | 341 nm: 19,000 M~−1~cm~−1~ |
| Fluorescence Quantum Yield | 0.04 | 0.4–0.8 |
Biochemical Applications
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: